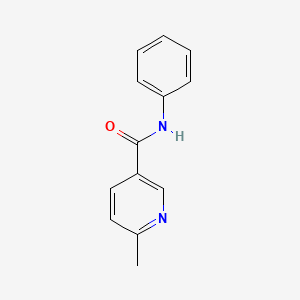
6-methyl-N-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-phenylpyridine-3-carboxamide, also known as MPPC, is a chemical compound that has gained increasing attention in scientific research due to its potential as a pharmacological agent. MPPC belongs to the class of pyridinecarboxamides and has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of MPCC is not well understood. However, it has been proposed that MPCC may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, MPCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MPCC has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
MPCC has been found to possess various biochemical and physiological effects. For example, MPCC has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPCC has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPCC has been shown to possess antioxidant properties, which may protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
MPCC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MPCC has been shown to possess a wide range of biological activities, making it a versatile pharmacological agent. However, one limitation of MPCC is that its mechanism of action is not well understood, which may make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for MPCC research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MPCC may have potential as a treatment for chronic pain conditions such as neuropathic pain. Further investigation into the mechanism of action of MPCC may also provide insight into its potential therapeutic uses. Finally, the development of new synthesis methods for MPCC may improve its availability and make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of MPCC involves the reaction of 6-methylpyridine-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure MPCC. The yield of this synthesis method is around 70-80%.
Applications De Recherche Scientifique
MPCC has been studied extensively for its potential as a pharmacological agent. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties. MPCC has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-methyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-11(9-14-10)13(16)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFVBHUIGYTGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-phenylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

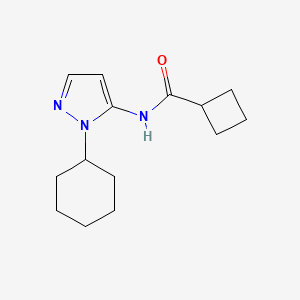
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
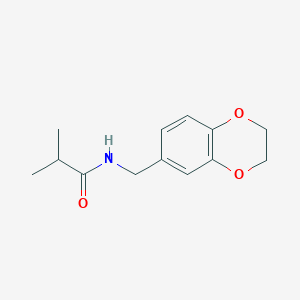
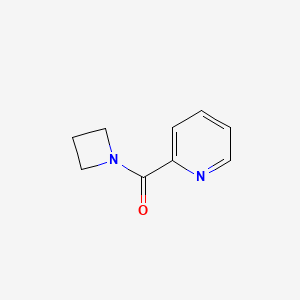
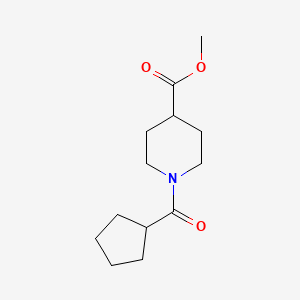
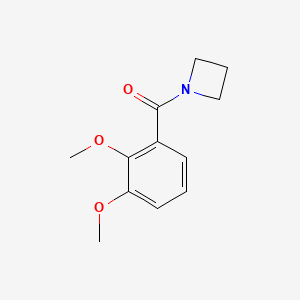
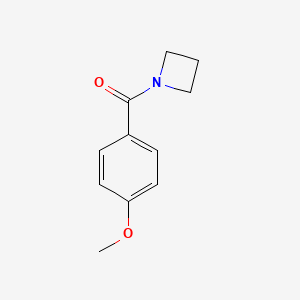
![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
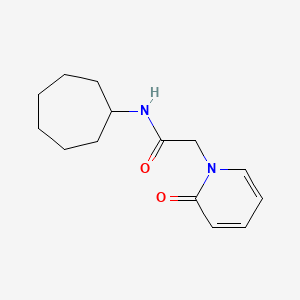
![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)
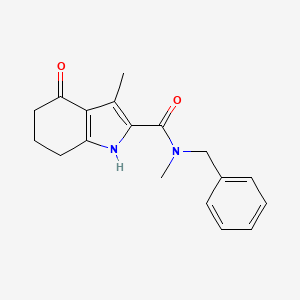
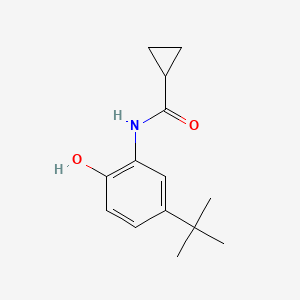
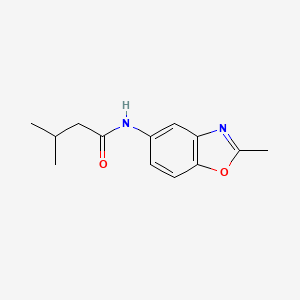
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)